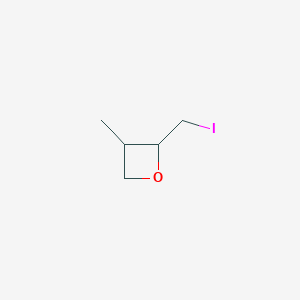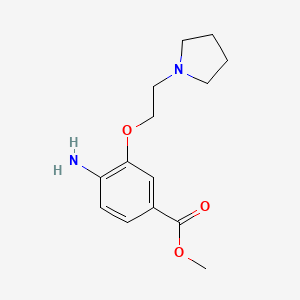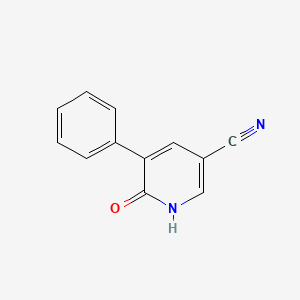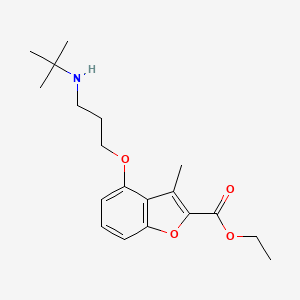
2-(Iodomethyl)-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-3-methyloxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of an iodomethyl group and a methyl group on the oxetane ring makes this compound particularly interesting for various chemical applications. The iodomethyl group is known for its reactivity, which can be exploited in various synthetic transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3-methyloxetane typically involves the iodocyclization of appropriate precursors. One common method is the reaction of homoallylamines with iodine under controlled conditions to form the oxetane ring with the iodomethyl substituent . The reaction conditions often involve room temperature to slightly elevated temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar iodocyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Solvents like ethyl acetate and catalysts such as sodium iodide are commonly used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)-3-methyloxetane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form oxetane derivatives with different functional groups. Reduction reactions can also modify the iodomethyl group.
Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions to form larger cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxetanes, while oxidation reactions can produce oxetane ketones or alcohols .
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-3-methyloxetane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)-3-methyloxetane involves its reactivity towards various nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxetane ring can also undergo ring-opening reactions, leading to the formation of new functional groups and structures .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Iodomethyl)-3-methyloxetane include:
2-(Iodomethyl)azetidine: Another iodomethyl-substituted cyclic ether with a different ring size.
3-Iodopyrrolidine: A five-membered ring compound with an iodomethyl group.
Iodomethyl pivalate: An ester with an iodomethyl group, used as a pharmaceutical intermediate.
Uniqueness
The uniqueness of this compound lies in its four-membered oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers. The presence of both iodomethyl and methyl groups further enhances its versatility in synthetic applications .
Propiedades
Fórmula molecular |
C5H9IO |
|---|---|
Peso molecular |
212.03 g/mol |
Nombre IUPAC |
2-(iodomethyl)-3-methyloxetane |
InChI |
InChI=1S/C5H9IO/c1-4-3-7-5(4)2-6/h4-5H,2-3H2,1H3 |
Clave InChI |
DWNAISJWBGUUED-UHFFFAOYSA-N |
SMILES canónico |
CC1COC1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)




![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)
![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)

![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)



